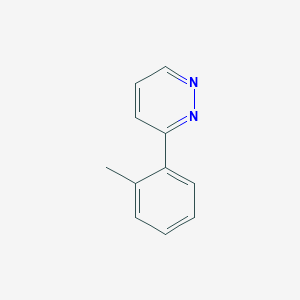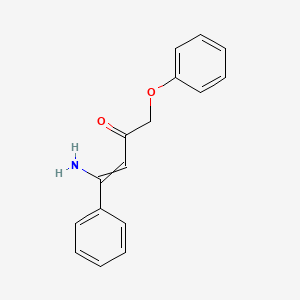![molecular formula C11H11N3O3 B14196931 3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14196931.png)
3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide is a complex organic compound characterized by the presence of a benzodioxole ring and a hydrazinylidenemethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide typically involves the condensation of 3-(1,3-benzodioxol-4-yl)prop-2-enal with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of hydrazine derivatives or amines.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the benzodioxole ring can interact with biological macromolecules, potentially leading to modulation of enzyme activity or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-propenoic acid
- 1-(1,3-benzodioxol-5-yl)-2-propanol
- 2-(1,3-benzodioxol-5-yl)ethanamine
Uniqueness
3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide is unique due to its specific hydrazone linkage and the position of the benzodioxole ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H11N3O3 |
|---|---|
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide |
InChI |
InChI=1S/C11H11N3O3/c12-14-6-13-10(15)5-4-8-2-1-3-9-11(8)17-7-16-9/h1-6H,7,12H2,(H,13,14,15) |
Clave InChI |
YVMJAJIPBDIOKA-UHFFFAOYSA-N |
SMILES isomérico |
C1OC2=CC=CC(=C2O1)C=CC(=O)N/C=N/N |
SMILES canónico |
C1OC2=CC=CC(=C2O1)C=CC(=O)NC=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene](/img/structure/B14196848.png)
![{2-[(2-Bromophenyl)ethynyl]phenyl}(ethoxy)dimethylsilane](/img/structure/B14196853.png)

![2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate](/img/structure/B14196862.png)
![3,5-Dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14196866.png)

![[Di(propan-2-yl)silanediyl]bis(methylphosphane)](/img/structure/B14196876.png)

![6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14196893.png)
![[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene](/img/structure/B14196894.png)
![1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14196900.png)

![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)
(prop-2-en-1-yl)silane](/img/structure/B14196928.png)
